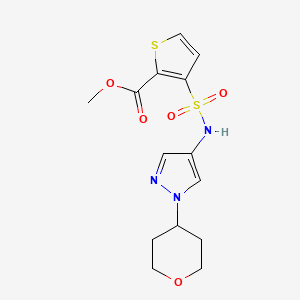

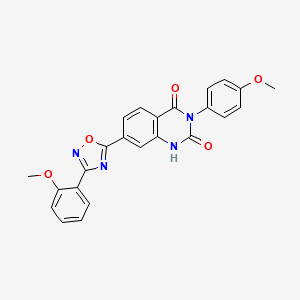

![molecular formula C19H30N2O4 B3006657 N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide CAS No. 620562-55-2](/img/structure/B3006657.png)

N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The compound's structure suggests it is a substituted acetamide with additional methoxy and heptoxy groups attached to a phenyl ring, which could potentially influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves multi-step reactions, including acetylation, esterification, and ester interchange steps, as seen in the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide . For example, the acetylation of an amine with chloracetyl chloride can yield a chloroacetamide, which can then be further modified through esterification and ester interchange to produce the desired acetamide derivative . Similar synthetic strategies could be applied to the target compound, with adjustments for the specific substituents present on the phenyl ring.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized using techniques such as NMR, FTIR spectroscopy, and X-ray crystallography . These methods provide information on the electronic environment of atoms, the functional groups present, and the three-dimensional arrangement of atoms in the crystal lattice. For instance, the crystal structure analysis of 2-chloro-N-(4-methoxyphenyl)acetamide revealed specific hydrogen bonding patterns and molecular conformations . Similar analyses would be necessary to fully understand the molecular structure of "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide".

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including silylation, which can lead to the formation of silaheterocyclic compounds . The reactivity of the acetamide group and the influence of substituents on the phenyl ring can affect the course of such reactions. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes resulted in the formation of benzoxazasiloles and benzodioxazasilepines . The specific chemical reactions of "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide" would depend on the reactivity of the heptoxy and methoxy substituents and the acetamide groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of polar, aprotic substituents can enhance the solubility in polar solvents and may affect the compound's pharmacological activities . Additionally, the introduction of methoxy and heptoxy groups could alter the compound's lipophilicity, which is important for its biological activity and pharmacokinetics. The specific properties of "N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide" would need to be determined experimentally.

科学的研究の応用

Comparative Metabolism of Chloroacetamide Herbicides

A study explored the metabolism of chloroacetamide herbicides (like acetochlor and metolachlor) in human and rat liver microsomes, focusing on their carcinogenic potential and metabolic pathways. This research is crucial for understanding the toxicological profiles of these compounds and their environmental impact. The metabolites produced in these pathways could inform the environmental and health risk assessments of similar acetamide derivatives (Coleman et al., 2000).

Soil Reception and Activity of Herbicides

Another study examined the interaction of chloroacetamide herbicides with soil and plant systems, affected by wheat straw and irrigation. Insights from this research contribute to agricultural practices, specifically herbicide application techniques, to maximize efficacy while minimizing environmental harm (Banks & Robinson, 1986).

Initial Metabolism of Acetochlor

Research on the initial metabolism of acetochlor in different plant species helps in understanding the selective phytotoxicity of this herbicide, which is vital for developing environmentally friendly and selective agricultural chemicals (Breaux, 1987).

Green Synthesis of Chemical Intermediates

A study on the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide highlights advancements in green chemistry approaches for producing industrial and pharmaceutical intermediates, emphasizing the importance of environmentally friendly production methods (Zhang Qun-feng, 2008).

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the mechanism of action of a potential drug molecule is investigated in detail. For N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide, this would require experimental studies .

Safety and Hazards

特性

IUPAC Name |

N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O4/c1-5-6-7-8-9-12-25-17-11-10-16(13-18(17)24-4)19(20-14(2)22)21-15(3)23/h10-11,13,19H,5-9,12H2,1-4H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLQYKJDLJRTSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

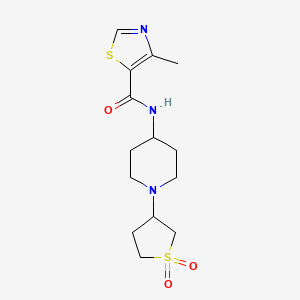

![2-(4-Methyl-1,3-thiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B3006576.png)

![{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone](/img/structure/B3006579.png)

![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione](/img/structure/B3006580.png)

![N-acetyl-N-(6-aminobenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3006582.png)

![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)

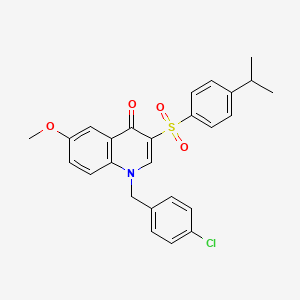

![3-((1,1-dioxido-3-oxo-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B3006596.png)